molecular formula C10H18ClN B13462977 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride

4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride

Cat. No.: B13462977
M. Wt: 188.71 g/mol
InChI Key: TYAXZHDMUMSFLX-RKMPQLHESA-N
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Description

4-[(3-2H)bicyclo[111]pentan-1-yl]piperidine hydrochloride is a compound that features a bicyclo[111]pentane core, which is known for its unique three-dimensional structure and high strain energy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-2H)bicyclo[111]pentan-1-yl]piperidine hydrochloride typically involves the construction of the bicyclo[11One common method for synthesizing the bicyclo[1.1.1]pentane core is through carbene insertion into the central bond of bicyclo[1.1.0]butanes or via radical or nucleophilic addition across a [1.1.1]propellane .

Industrial Production Methods

Industrial production of bicyclo[1.1.1]pentane derivatives often involves scalable methods such as photoredox catalysis or triethylborane-catalyzed reactions. These methods allow for the preparation of functionalized bicyclo[1.1.1]pentanes on a multi-gram scale, making them suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core can act as a bioisostere, replacing phenyl rings in biologically active compounds. This replacement can enhance the compound’s solubility, potency, and metabolic stability . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride is unique due to the combination of the bicyclo[1.1.1]pentane core and the piperidine moiety. This combination provides a three-dimensional structure that can enhance the compound’s properties, making it a valuable tool in drug discovery and materials science .

Properties

Molecular Formula

C10H18ClN

Molecular Weight

188.71 g/mol

IUPAC Name

4-(3-deuterio-1-bicyclo[1.1.1]pentanyl)piperidine;hydrochloride

InChI

InChI=1S/C10H17N.ClH/c1-3-11-4-2-9(1)10-5-8(6-10)7-10;/h8-9,11H,1-7H2;1H/i8D;

InChI Key

TYAXZHDMUMSFLX-RKMPQLHESA-N

Isomeric SMILES

[2H]C12CC(C1)(C2)C3CCNCC3.Cl

Canonical SMILES

C1CNCCC1C23CC(C2)C3.Cl

Origin of Product

United States

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